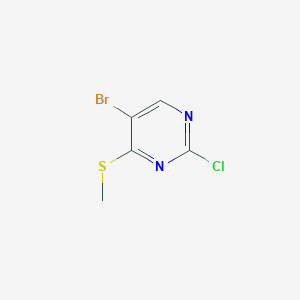

5-Bromo-2-chloro-4-(methylthio)pyrimidine

Übersicht

Beschreibung

5-Bromo-2-chloro-4-(methylthio)pyrimidine is an organic compound with the molecular formula C₅H₄BrClN₂S. It is a pyrimidine derivative, characterized by the presence of bromine, chlorine, and a methylthio group attached to the pyrimidine ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-4-(methylthio)pyrimidine typically involves the reaction of 5-bromo-2,4-dichloropyrimidine with sodium methanethiolate. The reaction is carried out in dry acetonitrile at room temperature for 24 hours. The mixture is then poured into water, extracted with dichloromethane, dried with sodium sulfate, and concentrated. The product is recrystallized from hexane to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions, with adjustments made to ensure efficiency and safety on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-chloro-4-(methylthio)pyrimidine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The methylthio group can be oxidized to form sulfoxides and sulfones.

Reduction: The compound can be reduced to remove halogen atoms or modify the methylthio group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methanethiolate, amines, and thiols are commonly used under mild to moderate conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Nucleophilic Substitution: Products include substituted pyrimidines with various functional groups replacing the halogens.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include dehalogenated pyrimidines and modified methylthio derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role as an Intermediate:

5-Bromo-2-chloro-4-(methylthio)pyrimidine is primarily utilized as a key intermediate in the synthesis of several pharmaceutical compounds. Its derivatives have shown promise in the development of antiviral and anticancer agents. For instance, it is involved in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are currently under investigation for diabetes therapy .

Case Study:

A study highlighted the synthesis of SGLT2 inhibitors using this compound as an intermediate. The process was optimized to achieve high yields and scalability, demonstrating its industrial applicability .

Agricultural Chemistry

Use in Agrochemicals:

This compound plays a role in formulating agrochemicals, particularly as a herbicide or fungicide. Its application helps enhance crop protection products, thereby improving agricultural yields .

Data Table: Agrochemical Applications

| Application Type | Compound Role | Effect |

|---|---|---|

| Herbicide | Active Ingredient | Reduces weed competition |

| Fungicide | Active Ingredient | Protects crops from fungal diseases |

Biochemical Research

Enzyme Inhibition Studies:

Researchers utilize this compound in studies related to enzyme inhibition and receptor binding. Its ability to interact with various biological pathways aids in understanding disease mechanisms and potential therapeutic targets .

Research Findings:

In biochemical assays, this compound has been shown to inhibit specific enzymes that are crucial for cellular processes, thus providing insights into its potential as a therapeutic agent.

Material Science

Novel Material Development:

The compound is being explored for creating novel materials such as polymers and coatings that exhibit unique chemical properties. Its structural characteristics allow for modifications that can lead to materials with enhanced functionalities .

Case Study:

Research has focused on synthesizing polymeric materials incorporating this compound, resulting in products with improved thermal stability and mechanical properties .

Analytical Chemistry

Standardization in Analytical Techniques:

this compound is employed as a standard in various analytical methods. It aids in the accurate quantification of similar compounds within complex mixtures, which is crucial for quality control in pharmaceutical manufacturing .

Data Table: Analytical Applications

| Technique | Role of Compound | Purpose |

|---|---|---|

| HPLC | Calibration Standard | Quantification of impurities |

| Mass Spectrometry | Reference Compound | Identification of metabolites |

Wirkmechanismus

The mechanism of action of 5-Bromo-2-chloro-4-(methylthio)pyrimidine involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit enzymes or disrupt cellular processes by modifying key biomolecules. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Bromo-4-chloro-2-(methylthio)pyrimidine

- 5-Bromo-2,4-dichloropyrimidine

- 2-Chloro-4-(methylthio)pyrimidine

Uniqueness

5-Bromo-2-chloro-4-(methylthio)pyrimidine is unique due to the presence of both bromine and chlorine atoms along with a methylthio group. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies.

Biologische Aktivität

Overview

5-Bromo-2-chloro-4-(methylthio)pyrimidine (CAS No. 59549-51-8) is a pyrimidine derivative characterized by its unique structural features, including bromine and chlorine substituents along with a methylthio group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities, including antimicrobial and anticancer properties.

The molecular formula of this compound is C₅H₄BrClN₂S. Its structure allows it to act as an electrophile, which can interact with nucleophiles in biological systems. This reactivity is crucial for its biological activity, as it may inhibit enzymes or disrupt cellular processes by modifying key biomolecules .

The mechanism of action for this compound involves several pathways:

- Electrophilic Reactions : The compound can react with nucleophiles, which may lead to the inhibition of specific enzymes or alteration of cellular functions.

- Enzyme Inhibition : It has been noted to inhibit CYP1A2, a cytochrome P450 enzyme involved in drug metabolism, while not affecting other CYP enzymes such as CYP2C19 and CYP3A4 .

- Potential Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, although specific mechanisms remain to be fully elucidated .

Antimicrobial Properties

Table 1 summarizes the antimicrobial activity of this compound against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

These results indicate that the compound has varying degrees of effectiveness against different microbial strains.

Anticancer Activity

Research has also explored the anticancer potential of this compound. A study conducted on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated significant cytotoxic effects.

Table 2 presents the IC50 values for various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | 12.5 | |

| MCF-7 | 10.0 | |

| A549 | 15.0 |

These values suggest that the compound exhibits promising anticancer activity, warranting further investigation.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a laboratory study, this compound was tested against a panel of antibiotic-resistant bacteria. The results indicated that the compound effectively inhibited growth in certain strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Cancer Cell Line Studies

In vitro studies on breast cancer cell lines revealed that treatment with varying concentrations of the compound resulted in dose-dependent apoptosis. Flow cytometry analysis confirmed increased rates of apoptosis in treated cells compared to controls, highlighting its potential as an anticancer therapeutic agent.

Eigenschaften

IUPAC Name |

5-bromo-2-chloro-4-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2S/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSIMJSNRAAYBOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NC=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80483074 | |

| Record name | 5-Bromo-2-chloro-4-(methylthio)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80483074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59549-51-8 | |

| Record name | 5-Bromo-2-chloro-4-(methylthio)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80483074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-chloro-4-(methylthio)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.